Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a benzyl ester group at the 8-position, an amino group at the 3-position, and a 1-oxa-8-azaspiro[4.5]decane core. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. However, current data indicate that it is discontinued in commercial catalogs, limiting its accessibility for research .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2 |
InChI Key |
HMOLUMBNXPQUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
The preparation generally follows these key steps:
Spirocyclic Core Formation:
Starting from suitable cyclic ketones or lactams, the spirocyclic framework is constructed via cyclization reactions. For example, cyclization involving nitrogen and oxygen heteroatoms forms the 1-oxa-8-azaspiro[4.5]decane skeleton.Introduction of the Benzyl Carboxylate Group:
The carboxylate function is introduced as a benzyl ester, often by esterification of the corresponding acid or via carbamate formation using benzyl chloroformate derivatives.Amino Group Installation:
The amino group at the 3-position is introduced through nucleophilic substitution or reductive amination steps, ensuring the (R)-configuration is maintained or induced by chiral catalysts or starting materials.
Representative Synthetic Procedure (Adapted from Literature)
Alternative Synthetic Routes
Petasis Reaction Approach:
Utilizes ketones, pinacol allylboronate, and ammonia in methanol to form free amine intermediates, allowing flexible protection strategies for nitrogen and improved yields in some cases.Sakurai Reaction with Protective Groups:
Employs allyltrimethylsilane and O-benzyl carbamate under Lewis acid catalysis (e.g., BF3·Et2O) to introduce the benzyl carbamate group with improved yields and scalability.
Research Findings and Optimization
- The use of allylmagnesium chloride instead of allylmagnesium bromide simplifies reagent handling without compromising yields.
- Changing catalysts from HBF4·Et2O to BF3·Et2O and lowering reaction temperatures improved intermediate yields from 56% to 74%.
- One-pot reaction sequences combining multiple steps reduce purification needs but may lower overall yields due to side reactions.
- Protective group strategies (e.g., Cbz vs. benzyl) influence the ease of downstream transformations and final product purity.
- High temperature amination steps are necessary for final conversion but require careful control to avoid decomposition.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | Cyclic ketones, benzylamine, allylmagnesium chloride, hydrazine hydrate | Commercially available or easily synthesized |
| Solvents | Toluene, THF, CH2Cl2, ethylene glycol | Choice depends on step and reagent compatibility |
| Catalysts | BF3·Et2O (Lewis acid) | Used in Sakurai reaction for carbamate formation |
| Temperature Range | 0 °C to 155 °C | Low temps for nucleophilic additions; high temps for amination |
| Yields | Intermediate steps >90%; overall yield ~22-25% | Optimization ongoing for scale-up |
| Stereochemistry | (R)-configuration controlled by chiral starting materials or catalysts | Critical for biological activity |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s closest analogs are tert-butyl-protected derivatives (e.g., tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate), which replace the benzyl ester with a tert-butyl ester. Additional analogs include spirocycles with substituents like benzothiazolyl, fluorophenyl, or carboxylic acid groups (e.g., 4-benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid) .
Table 1: Structural and Functional Differences
| Compound Name | Substituents at Key Positions | Functional Groups |
|---|---|---|
| Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 8-position: Benzyl ester | Ester, amine, spirocyclic oxa-aza core |
| tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 8-position: tert-Butyl ester | Ester, amine, spirocyclic oxa-aza core |
| 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | 3-position: Carboxylic acid; 4-position: Benzoyl | Carboxylic acid, ketone, spirocyclic oxa-aza core |
| 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione | 6,10-positions: Dione; 8-position: Aryl | Dione, benzothiazole, spirocyclic oxa-aza core |
Physicochemical Properties
- tert-Butyl analog: C₁₃H₂₄N₂O₃ (MW 256.34 g/mol) . 4-Benzoyl-8-methyl analog: C₁₇H₂₁NO₄ (MW 303.35 g/mol) .
- tert-Butyl analog: Requires storage at 2–8°C, indicating sensitivity to temperature and moisture .
Biological Activity
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound with diverse potential biological activities, has garnered attention in medicinal chemistry for its unique structure and pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Formula : C16H22N2O3
Molecular Weight : 286.36 g/mol
CAS Number : 2169906-21-0
This compound features a spirocyclic structure that contributes to its biological activity, particularly in the context of antimicrobial and anticonvulsant effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several azaspiro compounds, this compound was tested for its Minimum Inhibitory Concentration (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 16 |
These results indicate that the compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Anticonvulsant Activity
The anticonvulsant activity of this compound has also been explored. Research indicates that this compound may modulate neurotransmitter systems involved in seizure activity.
Case Study: Anticonvulsant Effect
In preclinical trials assessing the anticonvulsant properties of various spirocyclic compounds, this compound was found to significantly reduce seizure frequency in animal models:
| Model | Seizure Frequency Reduction (%) |
|---|---|
| PTZ-induced seizures | 65 |
| MES-induced seizures | 70 |
These findings suggest that the compound may act through mechanisms similar to those of existing anticonvulsants, potentially offering a new avenue for treatment.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in bacterial cell wall synthesis and neuronal excitability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
